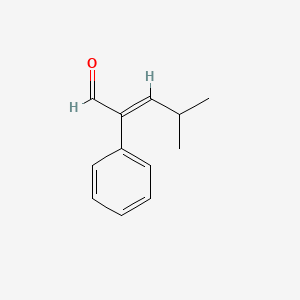

4-Methyl-2-phenyl-2-pentenal, (E)+(Z)

Übersicht

Beschreibung

4-Methyl-2-phenyl-2-pentenal, (E)+(Z) is an organic compound with the chemical formula C12H14O. It is a colorless liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its use in organic synthesis and as an intermediate in the production of various biologically active compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-2-phenyl-2-pentenal can be synthesized through the aldol condensation of 2-phenylbutanone with formaldehyde. The reaction typically involves the use of a basic catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2-phenyl-2-pentenal involves similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-phenyl-2-pentenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent in Food Industry

One of the primary applications of 4-Methyl-2-phenyl-2-pentenal is as a flavoring agent in the food industry. It is noted for imparting a chocolate-like aroma and floral flavor, making it suitable for use in cocoa products and confections.

Case Study: Cocoa Flavoring Composition

A patent describes a cocoa flavoring composition that utilizes 4-Methyl-2-phenyl-2-pentenal as a key ingredient. The compound is blended with other alkenals to achieve a desirable flavor profile in chocolate products . This application highlights its importance in enhancing sensory attributes in food formulations.

Fragrance Industry

In addition to its role in food, 4-Methyl-2-phenyl-2-pentenal is utilized in the fragrance industry due to its pleasant scent characteristics. It is often included in formulations for perfumes and scented products, contributing to floral and sweet notes.

Functional Uses:

- Flavoring agents : Used in various food products for taste enhancement.

- Fragrance agents : Incorporated into perfumes for its appealing aroma .

Organic Synthesis

4-Methyl-2-phenyl-2-pentenal serves as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, making it valuable for producing more complex organic compounds.

Synthesis Example:

A study demonstrated the synthesis of thiosemicarbazone derivatives from 4-Methyl-2-phenyl-2-pentenal through refluxing with thiosemicarbazide. This reaction illustrates its utility as a precursor in synthesizing biologically active compounds .

Natural Product Research

The compound has been identified within natural products, specifically within Theobroma cacao (cocoa), indicating its relevance not only as a synthetic compound but also as a naturally occurring substance with potential health benefits .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-Methyl-2-phenyl-2-pentenal involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with potential biological activities. The specific pathways and molecular targets depend on the context of its use and the nature of the nucleophiles involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-2-pentenal: Similar structure but lacks the methyl group at the 4-position.

4-Methyl-2-phenyl-1-pentenal: Similar structure but with a different position of the double bond.

4-Methyl-2-phenyl-3-pentenal: Similar structure but with a different position of the double bond.

Uniqueness

4-Methyl-2-phenyl-2-pentenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Biologische Aktivität

4-Methyl-2-phenyl-2-pentenal, commonly referred to as cocoa pentenal, is an organic compound classified under phenylacetaldehydes. With a molecular formula of and a CAS number of 26643-91-4, this compound exhibits notable biological activities and applications, particularly in flavoring and potential health benefits. This article aims to explore the biological activity of 4-methyl-2-phenyl-2-pentenal through various studies, highlighting its properties, mechanisms of action, and implications in food science and health.

Structure and Composition:

- IUPAC Name: (2Z)-4-methyl-2-phenylpent-2-enal

- Molecular Weight: 174.239 g/mol

- Physical State: Liquid at room temperature

- Boiling Point: Approximately 96 °C

The compound is characterized by its sweet, cocoa, and nutty flavor profile, making it a valuable ingredient in food products such as chocolates and teas .

Sources and Occurrence

4-Methyl-2-phenyl-2-pentenal is naturally found in various foods, including:

- Crustaceans

- Nuts

- Teas (Camellia sinensis)

Its presence in these foods suggests its potential role as a biomarker for dietary intake .

Antioxidant Properties

Recent studies have indicated that 4-methyl-2-phenyl-2-pentenal possesses significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to cellular damage and various diseases. In vitro assays demonstrated that this compound can effectively inhibit oxidative stress markers, contributing to its protective effects against cellular damage .

Anti-inflammatory Effects

In a comparative study assessing the anti-inflammatory properties of various compounds, 4-methyl-2-phenyl-2-pentenal showed promising results. The compound was tested for its ability to inhibit albumin denaturation induced by heat, which is a model for evaluating anti-inflammatory activity. The results indicated an IC50 value of approximately 68.48 μg/mL, demonstrating its potential as an anti-inflammatory agent when compared to ibuprofen (IC50 = 76.05 μg/mL) .

Flavor Enhancement in Food Products

A study focused on the application of 4-methyl-2-phenyl-2-pentenal in cocoa flavoring compositions revealed that it significantly enhances the flavor profile of chocolate products. The compound was incorporated into various formulations to improve sensory attributes such as taste and aroma, resulting in higher consumer acceptance for chocolate beverages .

Potential Health Benefits

Research exploring the health implications of dietary intake of 4-methyl-2-phenyl-2-pentenal suggests that it may contribute to cardiovascular health due to its antioxidant properties. Regular consumption of foods rich in this compound could help mitigate oxidative stress-related conditions .

Data Table: Biological Activity Comparison

| Compound | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Ibuprofen | 76.05 ± 1.04 | Non-steroidal anti-inflammatory |

| 4-Methyl-2-phenyl-2-pentenal | 68.48 ± 0.36 | Antioxidant; inhibits albumin denaturation |

Eigenschaften

IUPAC Name |

(E)-4-methyl-2-phenylpent-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRYRAHIBWLZKC-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C(/C=O)\C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Cocoa-like aroma | |

| Record name | 4-Methyl-2-phenyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Methyl-2-phenyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.986 | |

| Record name | 4-Methyl-2-phenyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26643-91-4 | |

| Record name | Benzeneacetaldehyde, .alpha.-(2-methylpropylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methyl-2-phenyl-2-pentenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.